Eisen(II)-bromid-Hydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

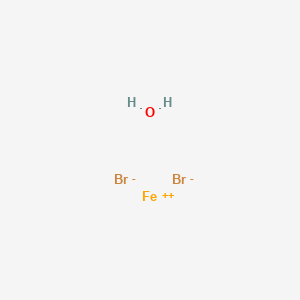

Iron (II) bromide hydrate, also known as ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr₂·xH₂O. This compound is typically found as a yellow-brown solid and is known for its paramagnetic properties. It is a common precursor to other iron compounds and is used in various chemical reactions and industrial applications .

Wissenschaftliche Forschungsanwendungen

Iron (II) bromide hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and in the preparation of other iron compounds.

Biology: It is used in the synthesis of iron porphyrin complexes, which are important in biological studies.

Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.

Industry: It is used in the production of nanocrystalline thin films and iron pyrite nanocrystals

Wirkmechanismus

Target of Action

Iron (II) bromide hydrate, also known as ferrous bromide, is an inorganic compound with the chemical formula FeBr2(H2O)x . It’s primarily used as a precursor to other iron compounds

Mode of Action

Iron (II) bromide hydrate interacts with its targets through ionic interactions. The compound adopts a polymeric structure consisting of isolated metal centers cross-linked with halides . It crystallizes with the CdI2 structure, featuring close-packed layers of bromide ions, between which are located Fe (II) ions in octahedral holes .

Biochemical Pathways

It’s known that iron (ii) bromide hydrate can participate in oxidative coupling reactions . For instance, it can catalyze the oxidative coupling of benzylamines with ortho-substituted anilines, allowing the synthesis of a diversity of substituted 1,3-benzazoles .

Pharmacokinetics

Given its inorganic nature and high solubility in water , it’s likely to have different pharmacokinetic properties compared to organic compounds.

Result of Action

The molecular and cellular effects of Iron (II) bromide hydrate’s action largely depend on the specific reaction it’s involved in. In the case of the oxidative coupling of benzylamines, the result is the formation of 1,3-benzazoles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Iron (II) bromide hydrate. For instance, its solubility can be affected by the solvent used . Moreover, the compound’s action can be influenced by the presence of other ions or molecules in the reaction environment . It’s also worth noting that Iron (II) bromide hydrate can be harmful to aquatic life due to its high solubility in water and potential for bioaccumulation .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Iron (II) bromide hydrate are not well-studied. It is known that iron plays a crucial role in various biochemical reactions. Iron is vital for oxygen transport, DNA synthesis, electron transport, neurotransmitter biosynthesis, and is present in numerous other heme and non-heme enzymes

Molecular Mechanism

Iron is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Iron is involved in various metabolic pathways, including those involving enzymes or cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron (II) bromide hydrate can be synthesized by reacting iron powder with hydrobromic acid in a methanol solution. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron (II) bromide . The reaction can be represented as: [ \text{Fe} + 2\text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]

Industrial Production Methods: In an industrial setting, Iron (II) bromide hydrate can be produced by the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process involves heating ferric bromide in the presence of these solvents, which results in the formation of Iron (II) bromide .

Types of Reactions:

Oxidation: Iron (II) bromide can be oxidized to Iron (III) bromide (FeBr₃) in the presence of bromine.

Reduction: It can be reduced from ferric bromide (FeBr₃) to ferrous bromide (FeBr₂) using reducing agents like hydrogen gas or organic solvents.

Substitution: Iron (II) bromide can undergo substitution reactions with various ligands to form complex compounds.

Common Reagents and Conditions:

Oxidation: Bromine (Br₂) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H₂) or organic solvents like toluene and xylene are used as reducing agents.

Substitution: Ligands such as tetraethylammonium bromide can be used in substitution reactions.

Major Products:

Oxidation: Iron (III) bromide (FeBr₃)

Reduction: Iron (II) bromide (FeBr₂)

Substitution: Complex compounds like tetraethylammonium iron bromide ([C₂H₅₄N]₂FeBr₄).

Vergleich Mit ähnlichen Verbindungen

- Iron (II) chloride (FeCl₂)

- Iron (II) fluoride (FeF₂)

- Iron (II) iodide (FeI₂)

- Manganese (II) bromide (MnBr₂)

- Cobalt (II) bromide (CoBr₂)

Comparison: Iron (II) bromide hydrate is unique due to its specific reactivity with bromine and its ability to form stable hydrates. Compared to Iron (II) chloride, it has a different crystal structure and solubility properties. Iron (II) fluoride and Iron (II) iodide have different halide ions, which influence their chemical behavior and applications. Manganese (II) bromide and Cobalt (II) bromide share similar properties but differ in their magnetic and catalytic activities .

Biologische Aktivität

Iron (II) bromide hydrate, with the chemical formula FeBr₂·xH₂O, is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of Iron (II) bromide hydrate, highlighting its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Iron (II) bromide hydrate is a highly soluble crystalline compound that provides a source of iron ions in aqueous solutions. The solubility and reactivity of this compound make it suitable for various biological applications. The hydrated form typically contains several water molecules, which can influence its biological interactions and stability in different environments .

Antimicrobial Activity

One of the primary areas of research surrounding Iron (II) bromide hydrate is its antimicrobial activity . Studies have shown that transition metal bromides, including Iron (II) bromide, exhibit significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes .

Table 1: Antimicrobial Efficacy of Iron (II) Bromide Hydrate

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

This table summarizes the inhibition zones observed in various studies, indicating the effectiveness of Iron (II) bromide hydrate against specific pathogens.

Therapeutic Applications

The potential therapeutic applications of Iron (II) bromide hydrate extend beyond antimicrobial effects. Research indicates that it may play a role in iron supplementation therapies for conditions like anemia. The bioavailability of iron from Iron (II) bromide hydrate in comparison to other iron salts has been a subject of investigation, with promising results suggesting its efficacy in improving iron status in deficient populations .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a university examined the effects of Iron (II) bromide hydrate on biofilm-forming bacteria. The results indicated that treatment with this compound significantly reduced biofilm formation by up to 75% in certain strains, suggesting its potential as an anti-biofilm agent in clinical settings .

Case Study 2: Iron Supplementation

In a clinical trial involving patients with iron-deficiency anemia, participants were administered Iron (II) bromide hydrate as part of their treatment regimen. Results showed a marked improvement in hemoglobin levels after eight weeks, demonstrating its effectiveness as an iron supplement .

Research Findings

Recent research has focused on the mechanisms through which Iron (II) bromide hydrate exerts its biological effects. It has been found that the compound can generate reactive oxygen species (ROS), which play a crucial role in mediating its antimicrobial activity. This oxidative stress can lead to cell death in susceptible microorganisms while potentially offering therapeutic benefits in cancer treatment through targeted oxidative damage .

Eigenschaften

IUPAC Name |

iron(2+);dibromide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNEGXELTXFTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Fe+2].[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2FeH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.